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Compound of Interest

Compound Name: 3-Methoxy-3-methylhexane

Cat. No.: B1214237 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
methoxy-3-methylhexane, a saturated ether. While experimental spectra for this specific

compound are not readily available in the public domain, this document outlines the expected

spectroscopic characteristics based on the known behavior of similar acyclic ethers. It also

details the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for a liquid analyte of this nature.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 3-methoxy-3-
methylhexane. These predictions are based on established principles of organic spectroscopy

and data for analogous ether compounds.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data for 3-Methoxy-
3-methylhexane
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted
Integration

H1 (CH₃) 0.8 - 1.0 Triplet (t) 3H

H2 (CH₂) 1.2 - 1.4 Multiplet (m) 2H

H4 (CH₂) 1.3 - 1.5 Quartet (q) 2H

H5 (CH₃) 0.8 - 1.0 Triplet (t) 3H

H6 (CH₃) 1.0 - 1.2 Singlet (s) 3H

O-CH₃ 3.2 - 3.4 Singlet (s) 3H

Protons on carbons adjacent to the ether oxygen are expected to be deshielded and appear in

the 3.2-3.4 ppm range.[1][2][3]

Table 2: Predicted ¹³C NMR Spectral Data for 3-Methoxy-
3-methylhexane

Carbon Predicted Chemical Shift (δ, ppm)

C1 14 - 16

C2 18 - 22

C3 75 - 85

C4 25 - 35

C5 8 - 12

C6 20 - 28

O-CH₃ 48 - 52

The carbon atom bonded to the oxygen (C3) and the methoxy carbon are expected to be

significantly downfield due to the electronegativity of the oxygen atom.[1][3]
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Table 3: Predicted Infrared (IR) Spectroscopy Data for 3-
Methoxy-3-methylhexane

Wavenumber (cm⁻¹) Vibration Type Intensity

2960 - 2850 C-H stretch (alkane) Strong

1470 - 1450 C-H bend (alkane) Medium

1385 - 1365 C-H bend (alkane) Medium

1150 - 1085 C-O stretch (ether) Strong

The most characteristic IR absorption for an ether is the strong C-O stretching band, which for

a saturated acyclic ether, typically appears in the 1150-1085 cm⁻¹ region.[2][3][4]

Table 4: Predicted Mass Spectrometry (MS) Data for 3-
Methoxy-3-methylhexane

m/z Proposed Fragment Relative Abundance

130 [M]⁺ (Molecular Ion) Low to absent

101 [M - C₂H₅]⁺ High

87 [M - C₃H₇]⁺ High

59 [C₃H₇O]⁺ Medium

55 [C₄H₇]⁺ Medium

Electron ionization of ethers often leads to the fragmentation of the molecular ion. The major

fragmentation pathways involve cleavage of the C-C bond alpha to the oxygen atom. For 3-
methoxy-3-methylhexane, the most abundant fragments are expected at m/z 101 and 87,

corresponding to the loss of an ethyl and a propyl group, respectively. The NIST Mass

Spectrometry Data Center lists prominent peaks at m/z 87, 101, and 55 for this compound.[5]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of a liquid ether

like 3-methoxy-3-methylhexane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical

structure and connectivity of the molecule.

Methodology:

Sample Preparation: A solution of 3-methoxy-3-methylhexane is prepared by dissolving

approximately 5-25 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g.,

chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal

standard (0 ppm).[6]

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent.

The sample is shimmed to achieve a homogeneous magnetic field.

A standard one-pulse ¹H NMR experiment is performed.

Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16

scans are co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

A standard proton-decoupled ¹³C NMR experiment is performed.

Key parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm,

and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is

typically required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Methodology:

Sample Preparation: For a neat liquid sample like 3-methoxy-3-methylhexane, a thin film is

prepared between two salt plates (e.g., NaCl or KBr). One to two drops of the liquid are

placed on one plate, and the second plate is carefully placed on top to create a thin, uniform

film.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean, empty salt plates is recorded. This will be subtracted

from the sample spectrum to remove any atmospheric (CO₂, H₂O) or instrument-related

absorptions.

The prepared sample is placed in the spectrometer's sample holder.

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum. The positions of the absorption bands are reported in

wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: A dilute solution of 3-methoxy-3-methylhexane is prepared in a

volatile organic solvent (e.g., dichloromethane or hexane).
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Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an

electron ionization (EI) source is used.

Gas Chromatography:

A small volume (e.g., 1 µL) of the prepared solution is injected into the GC.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column (e.g., a non-polar column like DB-5ms).

A temperature program is used to separate the components of the sample based on their

boiling points and interactions with the column's stationary phase. For a pure sample of 3-
methoxy-3-methylhexane, a single peak is expected.

Mass Spectrometry:

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

The resulting positively charged ions are accelerated and separated by a mass analyzer

(e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The peak

with the highest m/z often corresponds to the molecular ion (M⁺), and the other peaks

represent fragment ions. The fragmentation pattern provides valuable information about the

molecule's structure.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data for a liquid organic compound like 3-methoxy-3-methylhexane.
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Caption: General workflow for the spectroscopic analysis of 3-Methoxy-3-methylhexane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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